molecular formula C19H21N3O3S B6543468 N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide CAS No. 1040674-21-2

N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide

Cat. No. B6543468
CAS RN: 1040674-21-2
M. Wt: 371.5 g/mol
InChI Key: KKYOSUNUWFMKMW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an acetamido group, a carbamoyl group, a phenyl group, and a cyclopropanecarboxamide group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring, for example, is a five-membered ring with one sulfur atom . The presence of the carbamoyl and cyclopropanecarboxamide groups would add additional complexity to the structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially make the compound aromatic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiophene derivatives have been found to have fungicidal activity .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their interesting chemical properties and potential applications . Future research could explore the synthesis of this specific compound and investigate its properties and potential uses.

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-17(12-16-2-1-11-26-16)20-9-10-21-18(24)13-5-7-15(8-6-13)22-19(25)14-3-4-14/h1-2,5-8,11,14H,3-4,9-10,12H2,(H,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYOSUNUWFMKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropanecarboxamido)-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide

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